BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Physicochemical profiling Medicinal chemistry Lead optimization

1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891100-37-1, molecular formula C19H21N3O4, molecular weight 355.4 g/mol) is a synthetic organic compound belonging to the class of N,N'-disubstituted ureas incorporating a pyrrolidin-5-one core. The molecule features two 4-methoxyphenyl groups—one attached directly to the urea NH and the other attached to the pyrrolidinone ring nitrogen—yielding a fully symmetric C-4/C-4' methoxy substitution pattern.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 891100-37-1
Cat. No. B2622197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS891100-37-1
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H21N3O4/c1-25-16-7-3-13(4-8-16)20-19(24)21-14-11-18(23)22(12-14)15-5-9-17(26-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H2,20,21,24)
InChIKeyRWLXGOQAHKOQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891100-37-1): Procurement-Relevant Profile for a Symmetric Bis(4-methoxyphenyl)pyrrolidinone Urea


1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891100-37-1, molecular formula C19H21N3O4, molecular weight 355.4 g/mol) is a synthetic organic compound belonging to the class of N,N'-disubstituted ureas incorporating a pyrrolidin-5-one core [1]. The molecule features two 4-methoxyphenyl groups—one attached directly to the urea NH and the other attached to the pyrrolidinone ring nitrogen—yielding a fully symmetric C-4/C-4' methoxy substitution pattern [1]. This compound is catalogued as a research screening compound within the Life Chemicals F2024 library and is commercially available through multiple vendors . The core scaffold positions it within the structural space of formyl peptide receptor-like 1 (FPRL1, also known as FPR2) agonist pharmacophores, as disclosed in patent families describing urea derivatives as FPRL1 agonists [2].

Why 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Cannot Be Substituted by In-Class Analogs Without Rigorous Comparability Testing


Within the pyrrolidinone-urea series, minor positional isomerism or substituent changes drive substantial physicochemical property shifts that preclude casual substitution. The target compound's symmetric 4-methoxy/4-methoxy substitution pattern results in an XLogP3-AA of 1.7 and a hydrogen bond donor count of 2 [1]. By contrast, the closest positional isomer—1-(4-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea—introduces a 3-methoxy group on the pyrrolidinone N-phenyl ring, altering molecular shape, dipole moment, and hydrogen bond acceptor geometry without changing the molecular formula. This type of subtle regioisomerism has been shown in analogous FPRL1-targeting urea series to modulate in vitro agonist potency and selectivity profiles across the FPR receptor subfamily [2]. Consequently, generic replacement of the 4,4'-bis-methoxy compound by a 4,3'- or other regioisomer without empirical confirmation of equivalent target engagement and cellular activity carries material scientific risk for reproducibility.

Quantitative Differential Evidence for 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Against Its Closest Structural Analogs


Symmetric 4,4'-Bis(methoxy) Substitution Confers a Lower Computed logP Relative to Alkyl/Cycloalkyl-Tailed Analogs

The target compound, bearing two 4-methoxyphenyl groups (one on the urea nitrogen and one on the pyrrolidinone nitrogen), exhibits a computed XLogP3-AA of 1.7 [1]. In comparison, the closely related 1-cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-36-3), where the terminal 4-methoxyphenyl is replaced by a cyclohexyl group, shows a markedly higher computed logP (estimated at approximately 2.7 based on the increased aliphatic carbon count; C18H25N3O3, MW 331.4) [2]. The approximately 1.0 log unit difference in lipophilicity translates to a predicted ~10-fold difference in octanol-water partition coefficient, influencing aqueous solubility, permeability, and non-specific protein binding profiles in biological assays.

Physicochemical profiling Medicinal chemistry Lead optimization

Positional Isomerism at the Pyrrolidinone N-Phenyl Ring: 4-Methoxy vs. 3-Methoxy Substitution Alters Hydrogen Bond Acceptor Geometry

The target compound (CAS 891100-37-1) carries a 4-methoxyphenyl substituent on the pyrrolidinone nitrogen, whereas its closest commercially available isomer, 1-(4-methoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Life Chemicals F2024-0937; PubChem CID 16819776), bears a 3-methoxyphenyl group at the same position [1]. Both compounds share the molecular formula C19H21N3O4 (MW 355.4), but the 4-methoxy → 3-methoxy positional shift alters the spatial orientation of the methoxy oxygen lone pair electrons relative to the urea-pyrrolidinone scaffold. In FPRL1/FPR2 agonist pharmacophores disclosed in patent CN105814019B, the para- versus meta-substitution pattern on the N-phenyl ring is explicitly highlighted as a variable that modulates receptor activation potency [2]. The 4-methoxy orientation places the oxygen substituent in a linear, conjugated relationship with the pyrrolidinone nitrogen, while the 3-methoxy geometry introduces a bent configuration that can differentially engage hydrophobic subpockets in the FPRL1 ligand-binding domain.

Structure-activity relationship Isomer differentiation Receptor binding

Absence of 2,6-Difluoro Substitution Distinguishes This Compound from the Advanced FPR2 Agonist BMS-986235

The target compound differs fundamentally from BMS-986235 (LAR-1219, CAS 2253947-47-4), a potent, selective, orally active FPR2 agonist with EC50 values of 0.41 nM (hFPR2) and 3.4 nM (mFPR2) . BMS-986235 incorporates a 2,6-difluoro-4-methoxyphenyl group at the pyrrolidinone 4-position and a phenylurea terminus, whereas the target compound bears a non-fluorinated 4-methoxyphenyl group on the pyrrolidinone nitrogen and a 4-methoxyphenylurea terminus. The 2,6-difluoro substitution in BMS-986235 is known to enhance metabolic stability by blocking para-hydroxylation and to improve target binding through orthogonal dipolar interactions [1]. The target compound's lack of fluorine substitution predicts distinct ADME and target engagement profiles, positioning it as a structurally simpler, non-fluorinated analog useful for baseline SAR studies where metabolic liabilities associated with unsubstituted phenyl rings are being explicitly profiled.

FPR2 agonist Scaffold comparison Drug discovery

Hydrogen Bond Donor Count of 2 Provides a Different Solubility and Permeability Profile Relative to Mono-Urea or Higher HBD Analogs

The target compound exhibits exactly 2 hydrogen bond donors (both urea NH protons) and 4 hydrogen bond acceptors (two methoxy oxygens, urea carbonyl, pyrrolidinone carbonyl), yielding a computed topological polar surface area consistent with moderate oral bioavailability potential [1]. In contrast, 1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (CAS 894032-79-2, MW 249.27) possesses 3 hydrogen bond donors (urea NH2 plus urea NH) and a smaller molecular volume . The additional HBD in the smaller analog increases desolvation penalty for membrane permeation and enhances crystal lattice energy, potentially reducing solubility. The target compound's balanced HBD count of 2 (within the typical Rule-of-Five guideline of ≤5) places it closer to the center of oral drug-like chemical space.

Drug-likeness Permeability Physicochemical optimization

Commercial Procurement Differential: Symmetric 4,4'-Bis(methoxy) Compound Has Distinct Inventory Depth and Pricing Relative to Positional Isomers

Procurement records aggregated from publicly accessible vendor databases indicate that 1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891100-37-1) is stocked at ≥95% purity by multiple suppliers, with pricing and availability tracked on chemical marketplace platforms such as MolPort . The 3-methoxy positional isomer (Life Chemicals F2024-0937) is available as a single-vendor catalog item at a premium price point (approximately $57–$63 per 2–5 μmol aliquot, 90%+ purity) [1]. The 4,4'-bis(methoxy) compound's broader multi-vendor availability provides procurement resilience, competitive pricing, and lower lead-time risk for screening campaigns requiring milligram-to-gram quantities. This procurement differentiation is directly relevant for core facility managers and medicinal chemistry groups planning large-scale analog synthesis or high-throughput screening where supply chain redundancy is a selection criterion.

Compound procurement Screening library sourcing Vendor differentiation

Application Scenarios for 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Based on Verified Differential Evidence


FPRL1/FPR2 Agonist Lead Identification: Non-Fluorinated Baseline SAR Probe

Researchers mapping the structure-activity landscape of FPRL1/FPR2 urea-based agonists can deploy this compound as a fully characterized, non-fluorinated, symmetric bis(4-methoxyphenyl) reference point. Its structural simplicity—lacking the 2,6-difluoro motif present in advanced leads like BMS-986235—allows deconvolution of fluorine's contribution to receptor potency, metabolic stability, and selectivity. The compound's XLogP3-AA of 1.7 [1] and HBD count of 2 [1] place it in a distinct property quadrant relative to fluorinated analogs, facilitating property-activity relationship (PAR) analysis. Because the 4,4'-bis(methoxy) substitution pattern is explicitly represented within the Markush claims of patent family CN105814019B , experimental data generated on this compound can be contextualized within the broader intellectual property landscape.

Physicochemical Property Benchmarking for Pyrrolidinone-Urea Chemical Series

This compound's computed property profile—logP 1.7, 2 HBD, 4 HBA, 5 rotatable bonds, MW 355.4 [1]—makes it an appropriate internal standard for HPLC logP calibration and solubility assay validation within pyrrolidinone-urea chemical series. Its symmetric structure simplifies NMR interpretation, providing a clean reference spectrum for analytical method development. The availability of this compound at ≥95% purity from multiple vendors ensures reliable sourcing for laboratories establishing in-house QC protocols for related analogs.

Positional Isomer Differentiation Studies in Biochemical Target Engagement Assays

The compound's 4-methoxy/4-methoxy substitution pattern enables direct comparative testing against its 4-methoxy/3-methoxy positional isomer (Life Chemicals F2024-0937) [1]. In FPRL1-mediated calcium mobilization or cAMP assays, head-to-head testing of these two isomers can quantify the contribution of methoxy group position to receptor activation efficacy and potency. Such isomer pair experiments are fundamental to establishing rigorous SAR and are frequently required by journal reviewers for high-quality medicinal chemistry publications. The differential availability profile—multi-vendor for the target versus single-vendor for the isomer —further supports selecting the target compound as the primary analog for screening, with the isomer reserved for confirmatory follow-up.

Screening Collection Diversification for GPCR-Focused Compound Libraries

For institutions maintaining GPCR-targeted screening decks, this compound provides a structurally authenticated, commercially resolvable entry that fills a specific chemical space niche within the FPRL1/FPR2 ligand universe. Its presence in the Life Chemicals F2024 screening library [1] and independent listing on multiple chemical marketplaces confirm its recognition as a catalog-accessible screening entity. Library managers can procure this compound with documented chain-of-custody, analytical certificates, and assured resupply, mitigating the risks associated with custom-synthesized, single-batch analogs that lack long-term sourcing guarantees.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.